molecular formula C20H18N4O2S B10816151 N-(9-ethylcarbazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(9-ethylcarbazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B10816151
M. Wt: 378.4 g/mol
InChI Key: ALEUTTNIZDFZSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PK095 involves multiple steps, starting with the preparation of intermediate compounds. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized using standard organic synthesis techniques, including condensation reactions and purification steps .

Industrial Production Methods

Industrial production of PK095 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

PK095 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler, reduced forms of PK095 .

Scientific Research Applications

PK095 has a wide range of scientific research applications, including:

Mechanism of Action

PK095 exerts its effects by stabilizing mutant forms of the p53 protein. The p53 protein is a key regulator of the cell cycle and apoptosis, and its stabilization helps prevent the uncontrolled cell growth characteristic of cancer. PK095 binds to the mutant p53 protein, preventing its degradation and allowing it to retain its tumor-suppressing functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PK095

PK095 is unique in its specific mechanism of stabilizing mutant p53 proteins, making it a valuable tool in cancer research. Unlike other compounds that may target wild-type p53 or other pathways, PK095 specifically stabilizes mutant forms, providing a targeted approach to cancer therapy .

properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H18N4O2S/c1-2-24-16-6-4-3-5-14(16)15-11-13(7-8-17(15)24)22-19(26)12-27-20-21-10-9-18(25)23-20/h3-11H,2,12H2,1H3,(H,22,26)(H,21,23,25)

InChI Key

ALEUTTNIZDFZSP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC=CC(=O)N3)C4=CC=CC=C41

Origin of Product

United States

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